1-Monopalmitolein (CAS 37515-61-0), frequently designated as 9.7 MAG in structural biology contexts, is an unsaturated monoacylglycerol featuring a 16-carbon acyl chain with a cis-9 double bond. In advanced formulation and structural biology, it is primarily procured as a highly specialized host lipid for generating lipidic cubic phases (LCP) and cubosome nanoparticles [1]. Unlike standard saturated monoglycerides (such as 1-monopalmitin) that form rigid, solid-like lamellar structures at room temperature, the cis-unsaturation in 1-monopalmitolein introduces critical acyl chain disorder. This structural feature allows it to spontaneously self-assemble into thermodynamically stable, bicontinuous cubic mesophases in the presence of water [2]. Its specific C16 chain length positions it as an essential matrix material for membrane protein crystallization, offering distinct phase boundaries, larger aqueous channels, and a thinner hydrophobic bilayer compared to the C18 industry standard, 1-monoolein.
Substituting 1-monopalmitolein with the more ubiquitous 1-monoolein (9.9 MAG) or saturated analogs frequently leads to catastrophic failures in structural biology workflows and nanoparticle formulations [1]. Saturated monoglycerides possess high melting points and fail to form the highly curved bicontinuous cubic phases required for membrane protein diffusion at ambient temperatures. While 1-monoolein is the default LCP lipid, its 18-carbon chain creates a thicker bilayer and tighter aqueous channels. If a target membrane protein has a short transmembrane domain or a bulky extracellular domain, utilizing monoolein results in severe hydrophobic mismatch or steric clashing within the aqueous channels, directly preventing crystal nucleation [2]. Consequently, 1-monopalmitolein cannot be replaced when tuning the mesophase lattice parameter or reducing bilayer thickness is physically required for successful protein reconstitution.
The structural dimensions of a lipidic cubic phase are dictated by the host lipid's acyl chain length. In the diamond (Pn3m / QDII) bicontinuous cubic phase, 1-monopalmitolein exhibits a significantly expanded lattice parameter compared to the industry standard. Small-angle X-ray scattering (SAXS) measurements demonstrate that 1-monopalmitolein forms a QDII phase with a unit cell size of 115.7 Å, whereas 1-monoolein forms a tighter lattice at 109.8 Å under identical conditions (80 wt% H2O, 20 °C)[1]. This lattice expansion translates to aqueous channels that are approximately 1 nm larger in diameter [2]. For membrane proteins with large extracellular domains, this 1 nm increase is often the definitive factor between successful crystal growth and complete precipitation due to steric hindrance.
| Evidence Dimension | QDII cubic phase lattice parameter and aqueous channel size |
| Target Compound Data | 115.7 Å lattice parameter (channels ~1 nm larger) |
| Comparator Or Baseline | 1-Monoolein (109.8 Å lattice parameter) |
| Quantified Difference | +5.9 Å in unit cell size; +1 nm in aqueous channel diameter |
| Conditions | 80 wt% H2O, 20 °C, no peptide additives |
Procuring 1-monopalmitolein is essential when crystallizing membrane proteins with large extramembrane domains that cannot physically fit within the restrictive aqueous channels of monoolein LCP matrices.
Membrane proteins require a host lipid bilayer that closely matches the length of their hydrophobic transmembrane domains to maintain native conformation. 1-Monopalmitolein, as a C16:1 monoacylglycerol, inherently forms a thinner lipid bilayer than the C18:1 monoolein [1]. When crystallizing targets like human prostaglandin E2 synthase 1 (mPGES1) or specific diacylglycerol kinases, standard monoolein often induces a hydrophobic mismatch that destabilizes the protein or prevents the necessary lateral diffusion for crystal packing. By utilizing the 16-carbon chain of 1-monopalmitolein, researchers successfully reduce the bilayer thickness, alleviating the energetic penalty of hydrophobic mismatch and enabling the formation of high-resolution diffracting crystals[2].
| Evidence Dimension | Acyl chain length and resulting bilayer thickness |
| Target Compound Data | 16-carbon acyl chain (C16:1) yielding a thinner bilayer |
| Comparator Or Baseline | 1-Monoolein (18-carbon acyl chain, C18:1) |
| Quantified Difference | 2-carbon reduction in hydrophobic tail length |
| Conditions | In meso crystallization of integral membrane proteins |
Buyers must select 1-monopalmitolein when structural targets fail to crystallize in monoolein due to hydrophobic mismatch, as the thinner bilayer directly rescues protein stability and nucleates crystal growth.
In the formulation of lipid nanoparticles (cubosomes) for drug delivery, the internal geometry of the mesophase dictates the loading capacity and release kinetics of the active pharmaceutical ingredient (API). When loaded with the chemotherapeutic agent Temozolomide (TMZ), 1-monopalmitolein cubosomes leverage their larger aqueous channels to alter diffusion rates. Differential pulse voltammetry (DPV) studies at pH 5.0 demonstrate that 1-monopalmitolein mesophases exhibit a significantly higher initial burst release current and faster overall release kinetics for TMZ compared to monoolein bulk cubic phases [1]. The ~1 nm increased channel diameter facilitates easier inclusion of the API and less restricted diffusion out of the lipidic matrix.
| Evidence Dimension | API release kinetics and mesophase channel transport |
| Target Compound Data | Higher initial release rate and higher initial current for TMZ |
| Comparator Or Baseline | 1-Monoolein (slower, more restricted release profile) |
| Quantified Difference | Qualitatively higher initial release rate due to ~1 nm larger channel diameter |
| Conditions | TMZ-doped (0.3 wt%) bulk cubic phases at pH 5.0 |
Formulators should procure 1-monopalmitolein over monoolein when designing cubosomes that require higher loading capacities for bulky hydrophilic drugs or faster release profiles in targeted microenvironments.
1-Monopalmitolein is directly applied as a primary host lipid in LCP crystallization workflows where the target protein possesses bulky extramembrane domains. Because its lattice parameter is expanded compared to monoolein, it prevents steric clashing within the aqueous channels, allowing proteins like specific GPCRs or ion channels to diffuse laterally and form well-ordered crystals [1].
For integral membrane proteins that destabilize in standard C18 LCP matrices, 1-monopalmitolein serves as a critical rescue lipid. Its C16 chain creates a thinner bilayer, resolving hydrophobic mismatch issues and enabling the successful reconstitution and crystallization of proteins that otherwise precipitate or aggregate in monoolein [1].
In pharmaceutical formulation, 1-monopalmitolein is utilized to manufacture cubosomes with enlarged internal aqueous channels. This makes it an ideal precursor for encapsulating bulky, hydrophilic, or amphiphilic active pharmaceutical ingredients (APIs) like Temozolomide, providing faster release kinetics and higher loading efficiencies than standard monoolein-based nanoparticles [2].